molecular formula C17H18N2O B269633 Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]-

Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]-

Cat. No. B269633
M. Wt: 266.34 g/mol
InChI Key: PFSPJLIJASGYME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]-, also known as PPCC, is a chemical compound that has been widely studied for its potential applications in scientific research. PPCC is a derivative of pyrrolidine, which is a heterocyclic organic compound commonly used in the synthesis of pharmaceuticals and other bioactive molecules. PPCC has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being investigated. In

Scientific Research Applications

Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]- has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. One of the main areas of interest for Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]- is its potential as a modulator of the dopamine system. Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]- has been shown to inhibit the reuptake of dopamine, which could make it a useful tool for studying the role of dopamine in various physiological processes.

Mechanism of Action

The exact mechanism of action of Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]- is still being investigated, but it is thought to involve the inhibition of dopamine reuptake. This inhibition could lead to increased levels of dopamine in the synapse, which could have a variety of effects on neuronal activity and behavior.
Biochemical and Physiological Effects
Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]- has been shown to have a variety of biochemical and physiological effects, including effects on dopamine signaling, behavior, and cognition. Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]- has also been shown to have some potential as an antidepressant and anxiolytic, although further research is needed to fully understand these effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]- is its relatively simple synthesis method, which makes it accessible to a wide range of researchers. Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]- is also relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to the use of Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]- in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research on Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]-. One area of interest is the development of more selective and potent inhibitors of dopamine reuptake, which could have important implications for the treatment of a variety of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]- and its potential applications in scientific research.

Synthesis Methods

The synthesis of Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]- involves the reaction of pyrrolidine with phenyl isocyanate. This reaction results in the formation of a carbamate intermediate, which can then be treated with benzoyl chloride to form the final product, Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]-. The synthesis of Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]- is relatively straightforward and can be carried out using standard laboratory techniques.

properties

Product Name

Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]-

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

(4-aminophenyl)-(3-phenylpyrrolidin-1-yl)methanone

InChI

InChI=1S/C17H18N2O/c18-16-8-6-14(7-9-16)17(20)19-11-10-15(12-19)13-4-2-1-3-5-13/h1-9,15H,10-12,18H2

InChI Key

PFSPJLIJASGYME-UHFFFAOYSA-N

SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N

Origin of Product

United States

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